molecular formula C24H26N2O3 B2855410 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631888-87-4

2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2855410
CAS No.: 631888-87-4
M. Wt: 390.483
InChI Key: FMASBJQVZZYFBT-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.483. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to accurately summarize the biochemical pathways it affects. Given its structure, it may be involved in pathways related to signal transduction, protein synthesis, or cell cycle regulation .

Pharmacokinetics

Its bioavailability, half-life, and clearance rate are unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target information. Based on its structure, it may have potential effects on cell proliferation, apoptosis, or signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions may denature the compound, reducing its efficacy. The presence of other molecules may either inhibit or enhance the compound’s action .

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-15-13-18-19(14-16(15)2)29-23-20(22(18)27)21(17-9-6-5-7-10-17)26(24(23)28)12-8-11-25(3)4/h5-7,9-10,13-14,21H,8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMASBJQVZZYFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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